![molecular formula C11H13NO3 B1517962 3-[Ethyl(methyl)carbamoyl]benzoic acid CAS No. 1010797-03-1](/img/structure/B1517962.png)

3-[Ethyl(methyl)carbamoyl]benzoic acid

Overview

Description

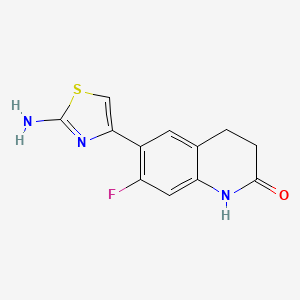

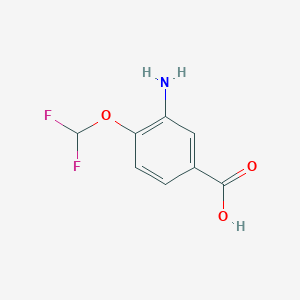

“3-[Ethyl(methyl)carbamoyl]benzoic acid” is a chemical compound with the CAS Number: 1010797-03-1 . It has a molecular weight of 207.23 . The IUPAC name for this compound is 3-{[ethyl(methyl)amino]carbonyl}benzoic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13NO3/c1-3-12(2)10(13)8-5-4-6-9(7-8)11(14)15/h4-7H,3H2,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder . It is stored at room temperature .Scientific Research Applications

Environmental Applications

3-[Ethyl(methyl)carbamoyl]benzoic acid derivatives are explored for their potential in environmental applications, particularly in wastewater treatment. Martinez-Quiroz et al. (2017) highlighted the innovative use of carbamoyl benzoic acids for the coagulation-flocculation processes in wastewater treatment. These compounds have demonstrated potential for removing hazardous heavy metals, such as Pb^2+, Cu^2+, and Hg^2+, from metal plating wastewater, showcasing a specific affinity towards these metal ions under certain physicochemical conditions. This suggests a promising avenue for environmental remediation efforts, utilizing the unique properties of carbamoyl benzoic acids for effective water purification (Martinez-Quiroz et al., 2017).

Chemical Synthesis and Modification

In the realm of chemical synthesis, palladium-catalyzed reactions involving benzoic acids and their derivatives have been explored for methylation and arylation of sp^2 and sp^3 C-H bonds. Giri et al. (2007) demonstrated the use of palladium catalysis for the methylation and arylation of benzoic acids, which is a significant contribution to the field of organic chemistry. This method allows for selective C-H bond activation and C-C coupling, offering a versatile tool for modifying benzoic acid derivatives, including this compound, for various synthetic applications (Giri et al., 2007).

Natural Product Synthesis and Bioactivity

The synthesis and biological activity of benzimidazole derivatives, including those derived from benzoic acid, have been extensively studied. Ram et al. (1992) reported on the synthesis and antineoplastic and antifilarial activities of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives. This research highlights the potential of benzoic acid derivatives in the development of new therapeutic agents, offering insight into the versatility of this compound in medicinal chemistry (Ram et al., 1992).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name |

3-[ethyl(methyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-12(2)10(13)8-5-4-6-9(7-8)11(14)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLSZOVRYWBAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1517883.png)

![6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517884.png)

![N-[2-(morpholin-4-yl)ethyl]thian-4-amine](/img/structure/B1517892.png)

![6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517894.png)